1,1'-Dibenzyl-1,1',2,2',5,5',6,6'-octahydro-3,3'-bipyridine
Overview
Description
1,1’-Dibenzyl-1,1’,2,2’,5,5’,6,6’-octahydro-3,3’-bipyridine is a chemical compound with the molecular formula C24H28N2 and a molecular weight of 344.50 g/mol This compound is characterized by its octahydro-bipyridine core, which is substituted with benzyl groups at the 1 and 1’ positions
Preparation Methods
The synthesis of 1,1’-Dibenzyl-1,1’,2,2’,5,5’,6,6’-octahydro-3,3’-bipyridine typically involves the condensation of benzylamine with a suitable precursor, followed by hydrogenation to achieve the octahydro-bipyridine core. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1,1’-Dibenzyl-1,1’,2,2’,5,5’,6,6’-octahydro-3,3’-bipyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts such as palladium on carbon (Pd/C) to yield reduced derivatives.
Scientific Research Applications
1,1’-Dibenzyl-1,1’,2,2’,5,5’,6,6’-octahydro-3,3’-bipyridine has several applications in scientific research:
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1,1’-Dibenzyl-1,1’,2,2’,5,5’,6,6’-octahydro-3,3’-bipyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s benzyl groups and octahydro-bipyridine core allow it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in the molecular pathways involved, affecting various biological processes .
Comparison with Similar Compounds
1,1’-Dibenzyl-1,1’,2,2’,5,5’,6,6’-octahydro-3,3’-bipyridine can be compared with other similar compounds, such as:
1,1’-Dibenzyl-2,2’-bipyridine: Lacks the octahydro core, making it less flexible and potentially less effective in certain applications.
1,1’-Dibenzyl-1,1’,2,2’,5,5’,6,6’-tetrahydro-3,3’-bipyridine: Contains fewer hydrogen atoms, which may affect its reactivity and binding properties.
The uniqueness of 1,1’-Dibenzyl-1,1’,2,2’,5,5’,6,6’-octahydro-3,3’-bipyridine lies in its fully saturated octahydro-bipyridine core, which provides greater flexibility and a distinct set of chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-5-(1-benzyl-3,6-dihydro-2H-pyridin-5-yl)-3,6-dihydro-2H-pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2/c1-3-9-21(10-4-1)17-25-15-7-13-23(19-25)24-14-8-16-26(20-24)18-22-11-5-2-6-12-22/h1-6,9-14H,7-8,15-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZCMFZLYVRJPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=C1)C2=CCCN(C2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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